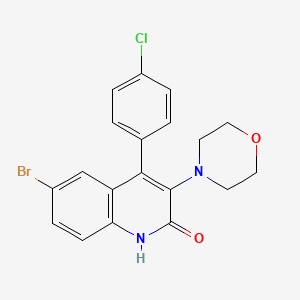
6-bromo-4-(4-chlorophenyl)-3-(4-morpholinyl)-2(1H)-quinolinone
説明
6-bromo-4-(4-chlorophenyl)-3-(4-morpholinyl)-2(1H)-quinolinone, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis. This compound has been shown to have potent anti-inflammatory effects and has the potential to improve patient outcomes in a variety of autoimmune conditions.
作用機序
6-bromo-4-(4-chlorophenyl)-3-(4-morpholinyl)-2(1H)-quinolinone works by inhibiting a specific enzyme called TYK2, which is involved in the signaling pathways that lead to the production of pro-inflammatory cytokines. By blocking this enzyme, this compound reduces the production of these cytokines and thereby reduces inflammation in the body. This mechanism of action is similar to that of other small molecule inhibitors that have been developed for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, the compound has been shown to reduce the production of autoantibodies, which are antibodies that target the body's own tissues and can contribute to autoimmune diseases. This compound has also been shown to reduce the activation of T cells, which play a key role in the immune response.
実験室実験の利点と制限
6-bromo-4-(4-chlorophenyl)-3-(4-morpholinyl)-2(1H)-quinolinone has several advantages for use in lab experiments. It is a potent inhibitor of TYK2, making it a valuable tool for studying the role of this enzyme in autoimmune diseases. The compound is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound is not selective for TYK2 and can also inhibit other enzymes, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 6-bromo-4-(4-chlorophenyl)-3-(4-morpholinyl)-2(1H)-quinolinone. One area of focus is the development of more selective inhibitors of TYK2, which could reduce the risk of off-target effects. Another area of interest is the study of the long-term effects of this compound on the immune system, as well as its potential for use in combination with other therapies. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in patients with autoimmune diseases.
科学的研究の応用
6-bromo-4-(4-chlorophenyl)-3-(4-morpholinyl)-2(1H)-quinolinone has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and lupus. In these studies, the compound has been shown to have potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. These effects have been observed both in vitro and in vivo, suggesting that this compound has the potential to be an effective treatment for a range of autoimmune conditions.
特性
IUPAC Name |
6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O2/c20-13-3-6-16-15(11-13)17(12-1-4-14(21)5-2-12)18(19(24)22-16)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGUMVQTZLPLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-2-chloro-5-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B3460135.png)
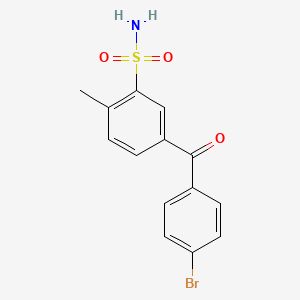
![3-[(4-bromophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3460140.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B3460152.png)
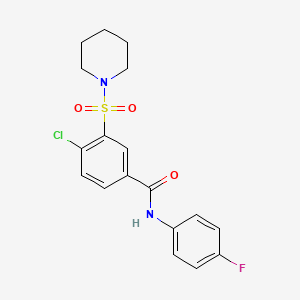
![1-[(benzoylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B3460161.png)
![5,5'-carbonylbis[2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3460176.png)
![N,N'-bis[4-(acetylamino)phenyl]-2,5-biphenyldicarboxamide](/img/structure/B3460187.png)
![ethyl 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B3460196.png)
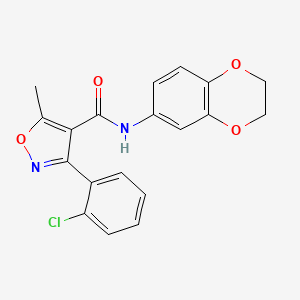
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylnicotinamide](/img/structure/B3460207.png)
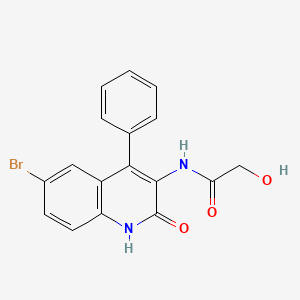
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B3460219.png)
![N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}-3-(1-piperidinyl)propanamide](/img/structure/B3460226.png)